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Benzyl (E)-3-(3,4-dihydroxyphenyl)acrylate

Cat. No.: B14052815
M. Wt: 270.28 g/mol
InChI Key: WWVKQTNONPWVEL-UHFFFAOYSA-N
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Description

Contextualization within Natural Products and Phenolic Compounds Research

Natural products have long been a cornerstone of drug discovery and development, with phenolic compounds representing a particularly fruitful area of investigation. Phenolic compounds, characterized by an aromatic ring bearing one or more hydroxyl groups, are widely distributed in the plant kingdom. Their significance lies in their diverse biological activities, which are largely attributed to their antioxidant properties and ability to interact with various cellular targets.

Caffeic acid is a prominent member of the hydroxycinnamic acid subgroup of phenolic compounds and is found in a wide array of plant species. Benzyl (B1604629) (E)-3-(3,4-dihydroxyphenyl)acrylate, as a derivative of caffeic acid, is part of this extensive family of natural products. The study of such compounds is driven by the desire to understand their role in plant physiology and to harness their potential for human health applications. The structural modifications of the caffeic acid backbone, such as the formation of esters, can significantly influence their physicochemical properties and biological activities.

Overview of Caffeic Acid Esters as Bioactive Molecules

Caffeic acid esters are a class of compounds that have garnered considerable scientific attention for their broad spectrum of biological activities. These esters are formed by the condensation of caffeic acid with various alcohols, resulting in a diverse group of molecules with varying lipophilicity and, consequently, different biological profiles.

Research has extensively documented the bioactive potential of caffeic acid esters, with Caffeic Acid Phenethyl Ester (CAPE) being the most studied example. The biological activities of caffeic acid esters are wide-ranging and include antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. mdpi.comnih.gov The presence of the catechol (3,4-dihydroxyphenyl) group is crucial for their potent antioxidant and free radical scavenging activities. tandfonline.com Furthermore, the esterification of caffeic acid can enhance its bioavailability and membrane permeability, potentially leading to greater efficacy compared to the parent compound. nih.gov The benzyl ester, Benzyl (E)-3-(3,4-dihydroxyphenyl)acrylate, is a member of this promising class of bioactive molecules. evitachem.com

Significance of this compound in Current Research Landscape

The table below presents a comparative overview of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound and other caffeic acid esters against Paenibacillus larvae. mdpi.com

CompoundMIC (µg/mL)MBC (µg/mL)
Caffeic acid isopropenyl ester (CAIE)125125
This compound (CABE) 125 125
Caffeic acid phenethyl ester (CAPE)125125
Caffeic acid methyl ester (CAME)250500
Caffeic acid ethyl ester (CAEE)500>500
Caffeic acid propyl ester (CAPE)500>500

Data from a study on the bactericidal effects against Paenibacillus larvae. mdpi.com

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is currently expanding, with several key objectives guiding the research. A primary focus is the comprehensive evaluation of its biological activity profile. While initial studies have highlighted its antimicrobial potential, further research is needed to explore its antioxidant, anti-inflammatory, and anticancer properties in greater detail. evitachem.commdpi.com

A significant objective is to conduct comparative studies between this compound and other caffeic acid esters. Such studies are crucial for understanding the structure-activity relationships within this class of compounds. By systematically modifying the ester group, researchers can determine how these changes affect the compound's potency and selectivity for various biological targets.

Furthermore, academic inquiry aims to investigate the mechanisms of action underlying the observed biological effects of this compound. For example, its bactericidal activity has been linked to an increase in reactive oxygen species and alterations in glutathione (B108866) levels within bacterial cells. mdpi.com Elucidating these molecular mechanisms is essential for its potential development as a therapeutic agent. The synthesis of novel derivatives and analogs of this compound also falls within the scope of current research, with the goal of optimizing its biological activity and pharmacokinetic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O4 B14052815 Benzyl (E)-3-(3,4-dihydroxyphenyl)acrylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVKQTNONPWVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Derivatization of Benzyl E 3 3,4 Dihydroxyphenyl Acrylate

Established Synthetic Pathways for Benzyl (B1604629) (E)-3-(3,4-dihydroxyphenyl)acrylate

Traditional chemical synthesis provides several reliable routes to Benzyl (E)-3-(3,4-dihydroxyphenyl)acrylate, primarily through esterification, condensation reactions, and multi-step strategies.

Esterification Reactions and Optimizations

The most direct method for synthesizing this compound is the esterification of caffeic acid with benzyl alcohol. evitachem.com This reaction is typically catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid under reflux conditions to facilitate the formation of the ester bond. evitachem.com Following the reaction, purification methods such as recrystallization or chromatography are employed to isolate the pure product. evitachem.com

Optimization of this process is crucial for industrial applications, where efficiency and yield are paramount. Strategies for optimization include the use of continuous flow reactors, which can enhance reaction efficiency. evitachem.com The choice of environmentally friendly solvents and catalysts is also a key consideration in modern synthetic chemistry. evitachem.com

An alternative esterification approach involves the reaction of a carboxylate anion with an alkyl halide. For instance, α,β-unsaturated carboxylic acids can react with benzyl bromide in the presence of a base like sodium bicarbonate to produce the corresponding benzyl esters in good to excellent yields. arkat-usa.org

Another variation is the acyl chloride method, where caffeic acid is first converted to its more reactive acyl chloride derivative using an agent like thionyl chloride (SOCl₂). nih.govmdpi.com This intermediate then readily reacts with benzyl alcohol. While this method can offer high yields and shorter reaction times under mild conditions, the use of corrosive and environmentally sensitive acylating agents is a notable drawback. nih.gov

Table 1: Comparison of Esterification Methods for Benzyl Caffeate Synthesis

Method Reactants Catalyst/Reagent Key Conditions Advantages Disadvantages
Direct Acid-Catalyzed Esterification Caffeic acid, Benzyl alcohol Sulfuric acid or p-toluenesulfonic acid Reflux Simple, direct route Time-consuming, potentially low yield
Reaction with Benzyl Halide Caffeic acid, Benzyl bromide Sodium bicarbonate - Good to excellent yields -
Acyl Chloride Method Caffeic acid, Benzyl alcohol Thionyl chloride (SOCl₂) Refluxing temperature High yield, short reaction time Use of corrosive/polluting reagents

Knoevenagel Condensation Approaches

The Knoevenagel condensation offers an alternative pathway for constructing the α,β-unsaturated ester framework. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. nih.gov For the synthesis of this compound, this would typically involve the reaction of 3,4-dihydroxybenzaldehyde (B13553) with a benzyl ester of an active methylene compound, such as benzyl cyanoacetate (B8463686) or benzyl malonate, in the presence of a basic catalyst.

The reaction proceeds under mild conditions and is known for its high stereoselectivity, typically affording the thermodynamically more stable (E)-isomer. nih.govorganic-chemistry.org Recent advancements in Knoevenagel condensation have focused on developing more environmentally friendly protocols, including catalyst-free and water-mediated approaches, which could be applicable to the synthesis of benzyl caffeate. rsc.org The versatility of this reaction allows for a wide range of aldehydes and active methylene compounds to be used, making it a powerful tool in organic synthesis. organic-chemistry.orgmdpi.com

Multi-step Synthetic Strategies

Multi-step syntheses are often employed to overcome challenges such as the reactivity of the catechol hydroxyl groups in caffeic acid, which can interfere with certain reactions. One common strategy is to protect these hydroxyl groups before carrying out the esterification. For instance, caffeic acid can be treated with acetic anhydride (B1165640) to form diacetylcaffeic acid. nih.gov This acetylated intermediate can then be converted to its corresponding carboxylic acid chloride and subsequently reacted with an alcohol to form the ester. The final step involves a base-induced de-O-acetylation to yield the desired dihydroxy compound. nih.gov

Novel Synthetic Methodologies for this compound

Recent research has focused on developing more sustainable and efficient methods for synthesizing caffeic acid esters, including the use of biocatalysts and the exploration of asymmetric synthesis.

Chemo-enzymatic Synthesis and Biocatalysis

Biocatalysis has emerged as a green alternative to traditional chemical synthesis. Enzymes, particularly lipases, have been successfully used to catalyze the esterification of caffeic acid. nih.govresearchgate.net Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a widely used biocatalyst for this transformation. nih.govnih.gov

The enzymatic synthesis offers several advantages, including mild reaction conditions, high selectivity, simple operation, and reduced environmental impact. nih.gov Optimization of enzymatic reactions involves studying the effects of solvents, temperature, and substrate molar ratios. For the synthesis of caffeic acid phenethyl ester (CAPE), a close analog of benzyl caffeate, it was found that nonpolar solvents gave higher conversion rates despite the low solubility of caffeic acid. nih.gov Increasing the reaction temperature to 70 °C improved solubility and conversion rates. nih.gov Molecular sieves are often added to the reaction mixture to remove water, a byproduct of esterification that can inhibit the enzyme. nih.gov

Table 2: Optimized Conditions for Novozym 435-Catalyzed Synthesis of Caffeic Acid Phenethyl Ester (CAPE)

Parameter Optimal Condition Impact
Solvent Nonpolar solvents Higher conversion rate
Temperature 70 °C Increased solubility and conversion
Substrate Molar Ratio (Acid:Alcohol) 1:92 High conversion; excess alcohol can inactivate the enzyme
Enzyme Molar Ratio (Acid:Enzyme) 1:15 High conversion rate
Reaction Time 48 hours 100% conversion
Stirring 50 rpm (sufficient for mixing) Minimal stirring improves enzyme stability

Asymmetric Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, the principles of asymmetric synthesis are relevant for the creation of its chiral analogs, which may possess unique biological properties. Asymmetric synthesis is a critical tool in drug discovery for producing single-enantiomer drugs, as different enantiomers can have vastly different biological activities. nih.gov

Methods for inducing chirality include the use of chiral auxiliaries, chiral catalysts, or chiral reagents to convert an achiral starting material into a chiral product. nih.gov For example, asymmetric hydrovinylation followed by a Suzuki-Miyaura reaction has been used to create chiral benzyl centers in a three-step synthesis of (R)-(-)-alpha-curcumene. nih.gov Similarly, the Sharpless asymmetric aminohydroxylation has been employed for the regiospecific and stereoselective synthesis of enantiomerically pure threo-β-benzyl-β-hydroxyaspartates, which are analogs of biologically active compounds. researchgate.net These established asymmetric methodologies could potentially be adapted to synthesize chiral derivatives of this compound, opening avenues for exploring new chemical entities with specific stereochemistry.

Green Chemistry Principles in Synthesis

The synthesis of this compound, also known as benzyl caffeate, and its analogs is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Traditional synthesis methods often involve hazardous reagents and solvents. In contrast, green approaches focus on creating more environmentally benign and economically viable synthetic routes.

Key green chemistry principles applicable to the synthesis of benzyl caffeate include:

Prevention of Waste: Designing synthetic pathways that minimize the generation of waste products.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Employing solvents that are non-toxic, renewable, and have a lower environmental impact. Research into solvent-free methods is also a key area. wjpmr.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. wjpmr.com Microwave-assisted heating has been explored as a way to improve yields and reduce reaction times in the synthesis of related compounds. asianpubs.org

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources. Caffeic acid itself is a naturally occurring compound, aligning with this principle.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. For instance, the use of Pd/C catalysts has been shown to be a greener alternative to toxic Zn/Hg catalysts in the reduction reactions for synthesizing related dihydroxyphenyl derivatives. asianpubs.orgresearchgate.net

One greener approach to synthesizing esters like benzyl caffeate involves the direct esterification of caffeic acid with benzyl alcohol. While traditional methods might use coupling agents that generate significant byproducts, alternative catalytic methods are being explored. Another approach involves enzyme-catalyzed esterification, which can proceed under mild conditions in safer solvent systems, offering high selectivity and reducing the formation of unwanted side products.

The following table summarizes the application of green chemistry principles to the synthesis of related compounds, which can be extrapolated to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis of Related CompoundsPotential Benefit
Use of Catalysis Replacement of toxic Zn/Hg catalysts with Pd/C for hydrogenation reactions. asianpubs.orgresearchgate.netReduces hazardous waste and improves safety.
Energy Efficiency Use of microwave-assisted heating. asianpubs.orgReduces reaction time and energy consumption.
Safer Solvents/Solvent-Free Conditions Grinding reagents together without a solvent. wjpmr.comEliminates solvent waste and potential for atmospheric pollution.

Derivatization Strategies for this compound Analogs

Derivatization of this compound is a key strategy to modify its physicochemical properties and explore structure-activity relationships. Modifications can be targeted at three main regions of the molecule: the benzyl moiety, the caffeic acid backbone, and the ester linkage itself, or by introducing new functional groups.

Modifying the benzyl group involves replacing it with other alcohol-derived moieties. This is typically achieved by esterifying caffeic acid with different alcohols. This strategy allows for the introduction of various alkyl and aryl groups, which can alter properties such as lipophilicity, steric hindrance, and electronic characteristics.

A general method for this synthesis involves the reaction of an α,β-unsaturated carboxylic acid (like caffeic acid) with an appropriate alkyl halide (such as benzyl bromide) using a mild base like sodium bicarbonate. arkat-usa.org Alternatively, direct esterification with various alcohols can be performed. nih.gov Examples of such modifications include the synthesis of phenethyl, isoamyl, and methyl esters of caffeic acid. nih.govnih.govmdpi.com

Alcohol MoietyResulting Ester NameReference
Phenethyl alcoholCaffeic acid phenethyl ester (CAPE) nih.gov
Methyl alcohol(E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate nih.gov
Isoamyl alcoholIsoamyl (E)-3-(3,4-dihydroxyphenyl)acrylate mdpi.com
Butyl alcoholButyl 3-(3,4-dihydroxyphenyl)prop-2-enoate researchgate.net

The caffeic acid portion of the molecule offers several sites for modification, primarily the two hydroxyl groups on the phenyl ring. These groups can be protected, alkylated, or acylated to generate a wide range of analogs.

Alkylation/Acylation of Hydroxyl Groups: The catechol hydroxyl groups are reactive and can be modified to alter hydrogen-bonding capabilities and polarity. For example, they can be converted to methoxy (B1213986) groups to yield derivatives like isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate. mdpi.com Acetylation of the hydroxyl groups to produce compounds such as (E)-3-(3,4-diacetoxyphenyl)acrylic acid is also a common strategy, often used as a protecting group step in a larger synthesis. mdpi.com Another modification involves allylation, where allyl groups are attached to the oxygen atoms, as seen in the synthesis of (E)-3-(3,4-bis(allyloxy)phenyl)acrylic acid, which can be a precursor for more complex molecules. mdpi.comresearchgate.net

Polymeric Derivatives: this compound can be conceived as a monomer unit for polymerization. The acrylate (B77674) double bond is susceptible to polymerization reactions. By analogy, related monomers such as N-3,4-dihydroxyphenethyl acrylamide (B121943) and hydroxybenzyl methacrylate (B99206) have been synthesized and subsequently polymerized. researchgate.netvot.pl For instance, poly[(N-3,4-dihydroxyphenethyl acrylamide)-b-(borneol acrylate)] has been synthesized via RAFT polymerization. researchgate.net This approach allows for the creation of high-molecular-weight materials where the caffeic acid-like moiety is pendant to a polymer backbone.

Conjugated Derivatives: This strategy involves linking the core molecule to another distinct chemical entity to create a hybrid molecule. An example is the synthesis of 5,7-diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate. mdpi.comresearchgate.net This compound was synthesized by reacting (E)-3-(3,4-dihydroxyphenyl)acryloyl chloride with 5,7-diiodoquinolin-8-ol in the presence of a base. mdpi.comresearchgate.net Such conjugation strategies aim to combine the properties of both parent molecules into a single compound.

Modifying the ester linkage or introducing heteroatoms are advanced strategies for creating diverse analogs.

Amide Derivatives: The ester group can be replaced with an amide group by reacting caffeic acid with various amines. This introduces a nitrogen heteroatom and changes the chemical properties of the linker. A series of caffeic acid derivatives has been synthesized by coupling with different substituted amines, leading to compounds like (E)-N-(4-cyanobenzyl)-3-(3,4-dihydroxyphenyl)acrylamide. asianpubs.org This transformation is typically achieved using standard peptide coupling reagents.

Introduction of Heteroatoms: Heteroatoms can also be introduced on the aromatic rings. As mentioned previously, the synthesis of a conjugate with 5,7-diiodoquinolin-8-ol introduces iodine atoms into the final structure. mdpi.com Such modifications can significantly impact the molecule's electronic properties and potential for intermolecular interactions.

Advanced Spectroscopic Characterization Techniques for Synthesized Compounds

The structural elucidation of this compound and its synthesized derivatives relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is one of the most powerful tools for confirming the structure. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the benzyl and dihydroxyphenyl rings, the vinylic protons of the acrylate group (with a large coupling constant indicative of an E-configuration), the methylene protons of the benzyl group, and the hydroxyl protons. arkat-usa.org

¹³C NMR: This technique provides information on all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the aromatic rings, and the vinylic carbons. arkat-usa.org

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are often used to make unambiguous assignments of all proton and carbon signals, especially for more complex derivatives. For example, COSY (Correlation Spectroscopy) helps establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. mdpi.com

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of the compound, which allows for the determination of its elemental formula. mdpi.commdpi.com Techniques like Electrospray Ionization (ESI) are commonly used. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. In benzyl caffeate, characteristic absorption bands would be observed for the O-H stretching of the phenolic hydroxyl groups, C=O stretching of the ester carbonyl group, C=C stretching of the aromatic rings and the acrylate double bond, and C-O stretching of the ester. mdpi.com

X-ray Crystallography: For compounds that can be obtained as single crystals, X-ray crystallography provides definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. nih.govresearchgate.net It can also reveal information about intermolecular interactions, such as hydrogen bonding, in the solid state. nih.govnih.gov

The following table details the expected spectroscopic data for the parent compound, this compound.

TechniqueExpected Observations for this compound
¹H NMR Signals for aromatic protons (6.8-7.5 ppm), two vinylic protons (doublets, ~6.3 and ~7.6 ppm, J ≈ 16 Hz), benzyl CH₂ protons (singlet, ~5.2 ppm), and phenolic OH protons (broad singlets). arkat-usa.org
¹³C NMR Signals for ester carbonyl (~167 ppm), aromatic carbons (115-148 ppm), vinylic carbons (~115 and ~145 ppm), and benzyl CH₂ carbon (~66 ppm). arkat-usa.org
HRMS (ESI) Molecular ion peak corresponding to the exact mass of C₁₆H₁₄O₄ (e.g., [M+H]⁺ at m/z 271.0965). mdpi.com
IR (cm⁻¹) Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C stretch (~1600, 1520 cm⁻¹), C-O stretch (~1280, 1180 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide definitive information about its carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The key expected signals for this compound are detailed below. The trans-configuration of the acrylate double bond is confirmed by the large coupling constant (typically ~16 Hz) between the vinylic protons. arkat-usa.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~9.6 br s - Phenolic OH (C4'-OH)
~9.1 br s - Phenolic OH (C3'-OH)
~7.60 d ~15.9 H-β (vinylic)
~7.30-7.45 m - 5H, Benzyl aromatic protons
~7.05 d ~2.0 H-2' (dihydroxyphenyl)
~6.98 dd ~8.2, 2.0 H-6' (dihydroxyphenyl)
~6.78 d ~8.2 H-5' (dihydroxyphenyl)
~6.29 d ~15.9 H-α (vinylic)
~5.22 s - 2H, Benzyl -CH₂-

Note: Data is estimated based on spectral information from closely related analogs and general NMR principles. arkat-usa.orgmdpi.comnih.gov Solvent: DMSO-d₆.

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum would clearly show the carbonyl carbon of the ester, the carbons of the acrylate double bond, and the distinct aromatic carbons of both the benzyl and the 3,4-dihydroxyphenyl moieties.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~167.0 C=O (Ester carbonyl)
~148.5 C-4'
~145.8 C-3'
~145.0 C-β
~136.2 C-1'' (Benzyl ipso-carbon)
~128.6 C-3''/C-5'' (Benzyl ortho/meta-carbons)
~128.2 C-4'' (Benzyl para-carbon)
~128.0 C-2''/C-6'' (Benzyl ortho/meta-carbons)
~126.0 C-1'
~121.8 C-6'
~116.0 C-5'
~115.5 C-α
~114.8 C-2'
~66.2 -CH₂- (Benzylic carbon)

Note: Data is estimated based on spectral information from closely related analogs. arkat-usa.org

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it typically keeps the molecule intact. mdpi.com

The compound has a molecular formula of C₁₆H₁₄O₄, corresponding to a molecular weight of 270.28 g/mol . evitachem.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. In ESI-MS, the compound is expected to be detected as protonated or sodiated adducts in positive ion mode, or as a deprotonated ion in negative ion mode.

Table 3: Predicted ESI-MS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺ C₁₆H₁₅O₄⁺ 271.0965
[M+Na]⁺ C₁₆H₁₄O₄Na⁺ 293.0784
[M-H]⁻ C₁₆H₁₃O₄⁻ 269.0819

Note: m/z values are for the monoisotopic mass.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its phenolic hydroxyl, aromatic, ester, and alkene groups.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3500 - 3300 (broad) O-H stretch Phenolic -OH
~3030 C-H stretch Aromatic C-H
~1690 C=O stretch α,β-Unsaturated Ester
~1630 C=C stretch Alkene
~1600, ~1520 C=C stretch Aromatic Ring
~1275, ~1160 C-O stretch Ester and Phenol

Note: Peak positions are approximate and based on data from analogous structures and spectral correlation tables. nih.govresearchgate.netcureusjournals.com

X-ray Crystallography for Definitive Structural Elucidation

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous evidence of a molecule's connectivity, conformation, and stereochemistry.

For this compound, an X-ray crystal structure would definitively confirm the (E)-configuration of the carbon-carbon double bond. It would also reveal the planarity of the acrylate system, the conformation of the benzyl ester group, and the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl groups, that dictate the packing in the crystal lattice.

A review of the current scientific literature and crystallographic databases indicates that a crystal structure for this compound has not been reported. However, crystal structures for closely related caffeic acid esters, such as the methyl, isopropyl, and isopentyl esters, have been determined, demonstrating the suitability of this class of compounds for crystallographic analysis. nih.govnih.govnih.gov

Structure Activity Relationship Sar Studies of Benzyl E 3 3,4 Dihydroxyphenyl Acrylate and Its Analogs

Impact of Catechol Moiety Modifications on Biological Potency

The 3,4-dihydroxyphenyl group, or catechol moiety, is a cornerstone of the bioactivity of many phenolic compounds, including Benzyl (B1604629) (E)-3-(3,4-dihydroxyphenyl)acrylate. This functional group is a significant determinant of the molecule's antioxidant and other biological properties. The oxidation of the catechol structure can lead to the formation of an o-quinone, a reactive species that can interact with cellular components like protein sulfhydryl groups. nih.gov

Research into derivatives of related compounds, such as 3-(3,4-dihydroxyphenyl)glyceric acid, has highlighted the importance of the catechol hydroxyl groups. Studies comparing analogs with free 3,4-hydroxy groups to those with protected (e.g., benzylated) hydroxyls have shown significant differences in antimicrobial activity. nih.govresearchgate.net For instance, derivatives with free catechol groups often exhibit different potency compared to their protected counterparts, underscoring the direct role of these hydroxyls in the mechanism of action. nih.govresearchgate.net This suggests that the hydrogen-donating ability and the potential for oxidation of the catechol moiety are central to the compound's biological effects. Modification of these groups, for example, through O-allylation, has also been explored in the synthesis of hybrid molecules, indicating that while the hydroxyls are important, they also serve as points for further chemical derivatization to create new compounds with potentially different activities. mdpi.com

The following table summarizes the general impact of catechol modifications on the antimicrobial activity of related dihydroxyphenyl derivatives.

Modification to Catechol Moiety Observed Impact on Antimicrobial Activity
Free 3,4-hydroxyl groupsEssential for certain biological activities, contributes to antioxidant properties.
Protected/Benzylated hydroxyl groupsGenerally leads to a decrease or alteration in antimicrobial potency. nih.govresearchgate.net
O-allylationUsed for creating synthetic intermediates for more complex hybrid molecules. mdpi.com

Influence of the Ester Linkage and Acrylate (B77674) Chain on Activity

The stability of this linkage is a key factor. For instance, in studies on related polymer hydrogels, replacing an ester linkage with a more stable amide linkage resulted in significantly different degradation profiles and mechanical properties. nih.gov While not directly studying the target compound, this highlights the chemical significance of the linkage type. Amide-linked analogs of caffeic acid have been synthesized and shown to possess distinct biological properties, such as antiphotodamage effects. nih.gov

The acrylate chain (the propenoic acid portion) provides rigidity to the molecule and participates in interactions with biological targets. The double bond in the acrylate moiety is typically in the trans or (E) configuration, which is often crucial for fitting into the active sites of enzymes or receptors.

Role of the Benzyl Substituent Variations in Modulating Bioactivity

Studies on other classes of molecules have demonstrated the profound impact of benzyl ring substitution. For example, in a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, the position and nature of substituents on the benzyl ring were critical for inhibitory activity against monoamine oxidase (MAO)-A and MAO-B. nih.gov Compounds with para-substituents, such as fluoro (para-F) or bromo (para-Br), showed selective inhibition of MAO-A. nih.gov Similarly, research on YC-1 analogs showed that fluoro or cyano substitution at the ortho position of the benzyl ring led to better inhibitory activity, while substitution at the meta or para position reduced it. nih.gov

In the context of cinnamoyl hybrids, a (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid derivative showed that the presence of a bromo-substituted benzyl group was compatible with high anti-COX-2 activity. mdpi.com These findings suggest that strategic substitution on the benzyl ring of Benzyl (E)-3-(3,4-dihydroxyphenyl)acrylate could be a viable strategy for fine-tuning its biological activity.

The table below illustrates hypothetical SAR trends for benzyl substituents based on findings from related compound classes.

Position of Substituent on Benzyl Ring Type of Substituent Potential Impact on Biological Activity
OrthoFluoro (F), Cyano (CN)May increase inhibitory activity for certain targets. nih.gov
ParaFluoro (F), Bromo (Br)Can confer selectivity for specific enzyme isoforms (e.g., MAO-A). nih.gov
Meta/ParaMethyl (CH₃)May reduce activity compared to ortho-substitution for some targets. nih.gov
ParaBromo (Br)Compatible with potent enzyme inhibition (e.g., COX-2). mdpi.com

Comparative Analysis with Other Caffeic Acid Esters and Caffeic Acid

This compound belongs to the broader family of caffeic acid esters, which includes well-known compounds like Caffeic Acid Phenethyl Ester (CAPE) and chlorogenic acid. nih.gov Comparing the activity of these esters and the parent caffeic acid provides valuable SAR insights.

The esterification of caffeic acid generally increases its lipophilicity compared to the free acid. This change can enhance membrane permeability and alter interactions with biological targets. For example, a derivative of CAPE, (E)-phenyl 3-(3,4-dihydroxyphenyl)acrylate, was found to be a more efficient inhibitor of the enzyme xanthine (B1682287) oxidase than CAPE itself, reportedly due to enhanced π-π interactions with the enzyme. nih.gov

Caffeic acid itself is a potent antioxidant, but its derivatives often exhibit a wider range of biological activities, including antibacterial and anti-inflammatory effects. mdpi.com The nature of the alcohol group esterified to caffeic acid is a key determinant of this activity. While this compound features a benzyl group, CAPE has a phenethyl group. These seemingly minor differences in the ester moiety can lead to significant variations in biological potency and selectivity. The absorption and metabolism of these esters are often similar to that of caffeic acid, though the ester group can influence stability in plasma. nih.gov For instance, CAPE shows greater stability in human plasma compared to rat plasma, where it is more rapidly hydrolyzed to caffeic acid. nih.gov

Compound Key Structural Feature General Bioactivity Note
Caffeic AcidFree carboxylic acidParent compound, potent antioxidant. mdpi.com
This compound Benzyl esterSubject of this analysis.
Caffeic Acid Phenethyl Ester (CAPE)Phenethyl esterWell-studied ester with diverse biological activities. nih.gov
(E)-phenyl 3-(3,4-dihydroxyphenyl)acrylatePhenyl esterReported to be a more potent xanthine oxidase inhibitor than CAPE. nih.gov
Chlorogenic AcidEster with quinic acidA common dietary caffeic acid ester. nih.gov

Computational Approaches in SAR Elucidation (e.g., Quantitative Structure-Activity Relationship (QSAR) modeling)

Computational methods are increasingly employed to rationalize and predict the SAR of biologically active molecules, including caffeic acid derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach involves calculating molecular descriptors that quantify various physicochemical properties (e.g., electronic, steric, hydrophobic) and correlating them with experimental activity data. nih.gov

For compounds related to this compound, computational studies have provided significant insights. Molecular docking, for example, has been used to predict the binding modes of caffeic acid derivatives with target enzymes. nih.govresearchgate.net In one study, docking revealed that a particularly active antifungal compound binds to the enzyme's heme group in a manner similar to the reference drug ketoconazole. nih.gov

Furthermore, theoretical quantum chemical calculations using methods like Density Functional Theory (DFT) have been applied to study the electronic properties of related structures. researchgate.net These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are relevant to the molecule's reactivity and antioxidant capacity. researchgate.net Such computational tools are invaluable for understanding the SAR at a molecular level and for guiding the design of new, more potent analogs. nih.gov

Molecular Mechanisms of Biological Activities Associated with Benzyl E 3 3,4 Dihydroxyphenyl Acrylate in Vitro Studies

Antioxidant Mechanisms

In vitro research is essential for elucidating the direct antioxidant properties of a compound. This involves assessing its ability to neutralize synthetic free radicals and influence cellular oxidative stress pathways.

Standard in vitro assays to measure the direct free-radical scavenging capacity of compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. nih.gove3s-conferences.org These methods rely on the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize these stable radicals, a change that is measured spectrophotometrically. mdpi.com

Based on available scientific literature, specific data from DPPH and ABTS assays for Benzyl (B1604629) (E)-3-(3,4-dihydroxyphenyl)acrylate are not extensively reported. However, its parent compound, caffeic acid, has demonstrated potent scavenging activity in these assays. nih.gov

Beyond direct radical scavenging, compounds can exert antioxidant effects by modulating endogenous cellular pathways designed to combat oxidative stress. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus, activating the expression of antioxidant response element (ARE)-driven genes, which include enzymes like heme oxygenase-1 (HO-1). rsc.orgbohrium.com

Currently, there are no specific in vitro studies available that detail the effects of Benzyl (E)-3-(3,4-dihydroxyphenyl)acrylate on the Nrf2/HO-1 pathway or other endogenous oxidative stress signaling cascades.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound have been explored through its effects on key inflammatory cells and signaling molecules in vitro.

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. tbzmed.ac.ir Therefore, the ability of a compound to inhibit NO production in stimulated macrophages is a key indicator of its anti-inflammatory potential.

In a study investigating new derivatives of caffeic acid, this compound was synthesized and evaluated for its inhibitory activity against nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. At a concentration of 10 μM, this compound demonstrated a 34.6% inhibition of NO production.

Inhibitory Activity of Caffeic Acid Derivatives on LPS-Induced NO Production in RAW 264.7 Macrophages
Compound NameInhibition of NO Production at 10 μM (%)
This compound34.6
(E)-3-nitrobenzyl 3-(3,4-dihydroxyphenyl)acrylate40.4
(E)-4-nitrobenzyl 3-(3,4-dihydroxyphenyl)acrylate49.8
(E)-4-cyanobenzyl 3-(3,4-dihydroxyphenyl)acrylate41.1

Inflammatory processes are driven by a cascade of mediators, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes such as Cyclooxygenase-2 (COX-2), which is responsible for producing Prostaglandin E2 (PGE2). nih.govnih.govnih.gov The inhibition of these molecules is a primary target for anti-inflammatory agents. nih.gov

Specific in vitro studies demonstrating the direct effect of this compound on the production or expression of TNF-α, IL-6, COX-2, or PGE2 have not been identified in the current body of scientific literature.

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in the inflammatory response, including those for iNOS, COX-2, and various pro-inflammatory cytokines. nih.govnih.gov The inhibition of the NF-κB signaling pathway is a key mechanism for controlling inflammation. frontiersin.org

There is currently a lack of specific in vitro research detailing the modulatory effects of this compound on the NF-κB signaling pathway.

Interaction with Other Inflammatory Signaling Pathways (e.g., PI3K-Akt)

The anti-inflammatory properties of caffeic acid esters are well-documented, with much of the research focusing on the closely related analogue, Caffeic Acid Phenethyl Ester (CAPE). CAPE is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a primary regulator of inflammatory responses. nbinno.comnih.gov By preventing NF-κB activation, CAPE effectively suppresses the expression and production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nbinno.com Furthermore, CAPE has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically decreasing the phosphorylation of c-Jun N-terminal kinase (JNK) in activated mast cells. nih.gov

The Phosphoinositide 3-kinase (PI3K)-protein kinase B (Akt) signaling pathway is another critical cascade that governs cell survival, proliferation, and inflammation. mdpi.complos.org While direct evidence for this compound modulating the PI3K-Akt pathway is still emerging, studies on CAPE have demonstrated an inhibitory effect on this network, particularly in the context of cancer cell proliferation. researchgate.net Research on other related phenolic compounds, such as protocatechuic acid, has also shown modulation of the PI3K-Akt pathway, suggesting that this may be a class effect for some dihydroxyphenyl derivatives. nih.gov The precise interaction of this compound with the PI3K-Akt pathway in inflammatory models remains a subject for further investigation.

Antimicrobial Mechanisms

Antibacterial Action (e.g., DNA Gyrase Inhibition)

This compound has demonstrated notable antibacterial properties. In a study investigating its effect against the Gram-positive bacterium Paenibacillus larvae, the causative agent of American Foulbrood in honey bees, the compound exhibited significant bactericidal activity. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were both determined to be 125 µg/mL. nih.gov The proposed mechanism of action from this research points towards the induction of oxidative stress within the bacterial cells. nih.gov Incubation with benzyl caffeate led to a significant increase in reactive oxygen species (ROS) levels inside the P. larvae cells, disrupting the intracellular redox balance and leading to cell death. nih.gov

While DNA gyrase, an essential bacterial enzyme for DNA replication, is a known target for some polyphenolic compounds, there is currently no direct experimental evidence to confirm that this compound functions as a DNA gyrase inhibitor. nih.govgenawif.com The primary antibacterial mechanism identified for this compound involves the alteration of cellular redox potentials rather than direct enzymatic inhibition of DNA gyrase. nih.gov

Table 1: Antibacterial Activity of this compound Against Paenibacillus larvae

ParameterValueReference
Minimum Inhibitory Concentration (MIC)125 µg/mL nih.gov
Minimum Bactericidal Concentration (MBC)125 µg/mL nih.gov
Proposed MechanismInduction of Oxidative Stress (ROS Increase) nih.gov

Antifungal Action (e.g., 14α-Demethylase Inhibition)

Caffeic acid esters have also been recognized for their antifungal capabilities, primarily studied using the phenethyl ester analogue, CAPE. nih.govmdpi.comunesp.br CAPE displays potent activity against various Candida species, including drug-resistant strains of Candida auris. mdpi.com The proposed mechanisms for its antifungal action are multifaceted and appear to involve disruption of fungal cell structure and function. Studies suggest that these compounds can modify the fungal cell wall and alter the permeability of the cell membrane. nih.govmdpi.com Furthermore, research indicates that CAPE can induce apoptosis, a form of programmed cell death, in yeast cells. nih.gov

The enzyme 14α-demethylase is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi and is the primary target for azole antifungal drugs. However, the existing literature on the antifungal action of caffeic acid esters, including this compound and CAPE, has not identified 14α-demethylase inhibition as a primary mechanism. The antifungal effects appear to stem from broader actions on cell wall integrity, membrane function, and the induction of apoptosis. nih.govmdpi.com

Elucidation of Broad-Spectrum Activity and Specificity

The antimicrobial activity of this compound and its analogues appears to exhibit a degree of specificity rather than a broad-spectrum effect. Research has consistently shown more potent activity against Gram-positive bacteria than Gram-negative bacteria. nih.govjmolbiochem.comresearchgate.net For instance, this compound was effective against the Gram-positive Paenibacillus larvae, while studies on CAPE demonstrated significant inhibition of various Gram-positive bacteria with only slight effects on most tested Gram-negative species. nih.govjmolbiochem.comresearchgate.net This specificity is often attributed to the structural differences in the cell walls of these bacterial types; the complex outer membrane of Gram-negative bacteria can act as a barrier, preventing the compound from reaching its target.

In addition to its antibacterial action, the compound's lineage shows strong activity against fungi, particularly various species of Candida. mdpi.comunesp.br Therefore, the antimicrobial profile of this compound can be characterized as being specific for Gram-positive bacteria and fungi.

Enzyme Inhibitory Mechanisms

Xanthine (B1682287) Oxidase (XO) Inhibition

This compound has been identified as a potential inhibitor of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comrsc.org Overactivity of this enzyme can lead to hyperuricemia and gout. nih.gov Molecular docking simulations have predicted a favorable interaction between benzyl caffeate and the active site of xanthine oxidase, suggesting its potential as an inhibitor. rsc.org

Experimental studies on caffeic acid and its various derivatives have substantiated the XO inhibitory activity of this class of compounds. nih.govnih.govnih.gov The 3,4-dihydroxy (catechol) moiety of the caffeic acid structure is considered crucial for this inhibitory action. nih.gov The inhibitory concentration (IC50) values for caffeic acid and related compounds demonstrate a range of potencies. While direct experimental IC50 data for benzyl caffeate is not widely available, the values for related esters provide insight into the structure-activity relationship of this class of inhibitors. nih.govnih.gov

Table 2: Xanthine Oxidase Inhibitory Activity of Caffeic Acid and Related Compounds

CompoundIC50 (µM)Reference
Caffeic Acid74.6 nih.gov
Caffeic Acid (separate study)39.21 nih.gov
m-Coumaric Acid63.31 nih.gov
p-Coumaric Acid111.09 nih.gov
3-O-caffeoylquinic acid95.65 nih.gov
4,5-O-dicaffeoylquinic acid10.25 nih.gov

α-Amylase and α-Glucosidase Inhibition

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. nih.govnih.gov Phenolic compounds, in general, have been reported to inhibit α-amylase activity. researchgate.netresearchgate.net Specifically, caffeic acid and its esters have been identified as inhibitors of α-amylase, suggesting a potential role in the control of carbohydrate uptake. researchgate.net However, specific in vitro studies detailing the inhibitory concentration (e.g., IC50) and the precise mechanism of this compound on α-amylase and α-glucosidase are not extensively detailed in the current body of literature.

Angiotensin-Converting Enzyme (ACE) Inhibition

The angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system, which regulates blood pressure. nih.govscienceopen.com Its inhibition is a primary approach for treating hypertension. nih.gov Various plant-derived extracts and phenolic compounds have demonstrated significant ACE inhibitory activity in vitro. nih.govnih.govsemanticscholar.org While the broader class of phenolic compounds is known for this bioactivity, specific research quantifying the direct inhibitory effect of this compound on ACE is not prominently available.

Tyrosinase Inhibition and Anti-Melanogenesis Pathways

Tyrosinase is the rate-limiting enzyme in melanogenesis, the process of melanin (B1238610) synthesis. mdpi.com The inhibition of this enzyme is a key strategy for addressing skin hyperpigmentation. mdpi.com Caffeic acid and its derivatives are recognized for their ability to inhibit tyrosinase and interfere with melanogenesis. mdpi.comfrontiersin.org The proposed mechanisms for phenolic compounds often involve competitive inhibition by mimicking the enzyme's substrate or chelating the copper ions within the enzyme's active site. nih.gov

Furthermore, these compounds can modulate the signaling pathways that regulate melanin production. nih.gov One of the central pathways involves the Microphthalmia-associated transcription factor (MITF), which controls the expression of key melanogenic enzymes like tyrosinase. frontiersin.orgjapsonline.com Studies on related compounds have shown that they can suppress MITF expression, thereby reducing melanin synthesis. frontiersin.orgresearchgate.net It is plausible that this compound shares these anti-melanogenesis mechanisms, though direct studies are required for confirmation.

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and certain amino acids, making it a target for antimicrobial and anticancer therapies. wikipedia.orgnih.gov Inhibitors of DHFR, known as antifolates, include well-known drugs like methotrexate (B535133) and trimethoprim. wikipedia.orgnih.gov A review of the available scientific literature indicates a lack of studies investigating the potential inhibitory activity of this compound against dihydrofolate reductase.

Antiproliferative and Chemopreventive Mechanisms (In Vitro Cell Line Studies)

Inhibition of Cancer Cell Proliferation

This compound, also known as benzyl caffeate, has demonstrated potent antiproliferative activity against a panel of human and murine cancer cell lines in vitro. mundialsiglo21.com Research has shown its efficacy against human fibrosarcoma (HT-1080), human lung cancer (A-549), murine colon carcinoma (colon 26-L5), and murine melanoma (B16-BL6) cells. mundialsiglo21.com

The compound's activity is notable when compared to other caffeic acid esters. For instance, benzyl caffeate and cinnamyl caffeate exhibit stronger antiproliferative effects than the well-studied phenethyl caffeate (CAPE) against all tested cell lines. mundialsiglo21.com Moreover, its potency against murine colon 26-L5 carcinoma and B16-BL6 melanoma was found to be stronger than the conventional chemotherapeutic agent 5-fluorouracil. mundialsiglo21.com

Antiproliferative Activity of this compound Against Various Cancer Cell Lines mundialsiglo21.com
Cell LineCancer TypeEC50 (µM)
HT-1080Human Fibrosarcoma12
A-549Human Lung Cancer14
Colon 26-L5Murine Colon Carcinoma9.7
B16-BL6Murine Melanoma11

Induction of Apoptosis Pathways (e.g., Hoechst/PI staining, Annexin V/PI assay)

The antiproliferative effects of many chemopreventive agents are mediated through the induction of apoptosis, or programmed cell death. bmbreports.org This process is characterized by distinct morphological and biochemical changes, which can be detected using specific in vitro assays. ucl.ac.uk

The Hoechst 33342/Propidium Iodide (PI) double staining technique is used to differentiate between healthy, apoptotic, and necrotic cells. nih.govgenscript.com Hoechst 33342 is a cell-permeable dye that stains the condensed chromatin of apoptotic cells more brightly than the chromatin of normal cells, while PI can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells. nih.govgenscript.com

The Annexin V/PI assay is another widely used method that detects one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. kumc.edunih.gov Fluorochrome-conjugated Annexin V binds with high affinity to the exposed PS, allowing for the identification of early apoptotic cells (Annexin V positive, PI negative), while late apoptotic or necrotic cells stain positive for both Annexin V and PI. kumc.edu

While the potent antiproliferative activity of this compound is well-documented, studies specifically employing Hoechst/PI or Annexin V/PI assays to confirm apoptosis as the mechanism of cell death are not explicitly detailed in the searched literature. However, research on other structurally similar caffeic acid derivatives has confirmed apoptosis induction through these methods. asianpubs.orgnih.gov For example, studies on other synthetic caffeic acid derivatives showed they induced apoptosis in melanoma and cervical cancer cells, which was confirmed by an increase in Annexin V-positive cells and characteristic nuclear changes observed with Hoechst staining. bmbreports.orgasianpubs.orgnih.gov These findings strongly suggest that the antiproliferative mechanism of this compound likely involves the induction of apoptosis, a hypothesis that warrants direct experimental verification.

Modulation of Specific Signaling Pathways in Cancer Cells (e.g., STAT3)

Research into the molecular mechanisms of caffeic acid esters, compounds structurally similar to this compound, has highlighted their potential to interfere with cancer cell signaling. A notable analogue, Caffeic Acid Phenethyl Ester (CAPE), has been shown to inhibit the proliferation of laryngeal carcinoma (HEp2) cells by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov

In vitro studies demonstrated that CAPE significantly inhibited the activation of STAT3 in HEp2 cells in a concentration-dependent manner. nih.gov This inhibition was linked to the regulation of the expression and transcription of Polo-like kinase 1 (Plk1), a protein involved in cell cycle progression. The use of a specific STAT3 inhibitor, AG490, confirmed that STAT3 is likely involved in the regulation of Plk1 in these cells. nih.gov The treatment with CAPE resulted in a blockage of the cell cycle in the S phase, thereby inhibiting cancer cell proliferation. nih.gov

These findings suggest that the antitumor activity of CAPE is mediated, at least in part, through the modulation of the STAT3/Plk1 signaling pathway. Given the structural similarities, it is plausible that this compound could exert similar effects, although direct studies are needed for confirmation.

Table 1: In Vitro Effects of Caffeic Acid Phenethyl Ester (CAPE) on HEp2 Laryngeal Carcinoma Cells

ParameterObservationReference
Cell ViabilityCAPE reduced the viability of HEp2 cells with an IC50 value of 23.8 ± 0.7 µM after 72 hours of treatment. nih.gov
STAT3 ActivationCAPE significantly inhibited the activation of STAT3 in a concentration-dependent manner. nih.gov
Plk1 ExpressionThe expression and transcription of Plk1 were regulated by CAPE treatment. nih.gov
Cell CycleTreatment with CAPE led to a blockage of the cell cycle in the S phase. nih.gov

Note: This data is for Caffeic Acid Phenethyl Ester (CAPE), a compound structurally related to this compound.

Other Investigated Biological Activities (In Vitro)

Immunomodulatory Effects

The immunomodulatory properties of caffeic acid esters have also been a subject of investigation. In vitro and in vivo studies on CAPE have revealed its capacity to modulate immune responses. nih.govpropoelix.com

Immunological studies have shown that CAPE can strongly inhibit mitogen-induced T-cell proliferation and the production of lymphokines. propoelix.com This inhibitory action is associated with the suppression of nuclear factor-κB (NF-κB) activation, a key regulator of inflammatory and immune responses. propoelix.com

Further in vitro experiments have demonstrated that while CAPE does not affect B lymphocyte proliferation induced by lipopolysaccharide (LPS), it does increase T lymphocyte blastogenesis induced by concanavalin (B7782731) A (Con A) at a concentration of 20 mg/kg in in vivo studies that have in vitro components. nih.gov These findings point towards a selective modulatory effect on different lymphocyte populations. The compound has also been noted to influence cytokine production, which is a critical aspect of immune regulation. nih.govpropoelix.com

Table 2: Immunomodulatory Effects of Caffeic Acid Phenethyl Ester (CAPE) from In Vitro and Related Studies

ParameterObservationReference
T-cell ProliferationStrongly inhibits mitogen-induced T-cell proliferation. propoelix.com
B-cell ProliferationNo effect on lipopolysaccharide (LPS) induced B lymphocyte proliferation. nih.gov
T-cell BlastogenesisIncreased T lymphocyte blastogenesis induced by concanavalin A (Con A). nih.gov
NF-κB ActivationPotent and specific inhibitor of NF-κB activation. propoelix.com
Lymphokine ProductionInhibits lymphokine production. propoelix.com

Note: This data is for Caffeic Acid Phenethyl Ester (CAPE), a compound structurally related to this compound.

Theoretical and Computational Studies of Benzyl E 3 3,4 Dihydroxyphenyl Acrylate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction modes between a ligand and its target protein. nih.gov

The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. Molecular docking simulations for benzyl (B1604629) caffeate would predict these energy scores and detail the specific non-covalent interactions that stabilize the ligand-protein complex.

These interactions typically include:

Hydrogen Bonds: Formed between the hydrogen bond donors (the two hydroxyl groups on the catechol ring) and acceptors on the protein.

Hydrophobic Interactions: Involving the nonpolar benzyl and phenyl rings of the compound with hydrophobic pockets of the target protein.

π-π Stacking: Aromatic ring interactions between the ligand and amino acid residues like phenylalanine, tyrosine, or tryptophan.

π-Alkyl Interactions: Interactions between the aromatic rings of benzyl caffeate and alkyl side chains of amino acids. nih.gov

While specific, published molecular docking studies focusing solely on benzyl (E)-3-(3,4-dihydroxyphenyl)acrylate are not extensively detailed in the current literature, research on the parent molecule, caffeic acid, has shown stable binding interactions with key cancer-related proteins with binding energies ranging from –4.9 to –6.8 kcal/mol. nih.gov It is theorized that the addition of the aromatic benzyl ester group may enhance affinity for certain protein targets, such as kinases, compared to non-esterified caffeic acid. evitachem.com

A primary application of molecular docking is to screen a ligand against a library of known protein structures to identify potential biological targets. For benzyl caffeate, this could reveal enzymes, receptors, or other proteins whose function might be modulated by the compound.

Studies on the closely related caffeic acid have identified several key protein targets implicated in cancer pathways, including:

ERK2 (Mitogen-activated protein kinase 1)

p38 MAPK (Mitogen-activated protein kinase 14)

Bcl-2 (B-cell lymphoma 2)

Keap1-Nrf2 complex (Kelch-like ECH-associated protein 1 and Nuclear factor erythroid 2-related factor 2)

GST (Glutathione S-transferase) nih.gov

Given the structural similarity, these proteins represent plausible putative molecular targets for this compound as well. The benzyl moiety could alter the binding specificity and affinity, potentially leading to a unique pharmacological profile that warrants further investigation through targeted docking studies. evitachem.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Natural Bond Orbital (NBO) Analysis, Atoms in Molecules (AIM) Theory)

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity, stability, and spectroscopic characteristics. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. epstem.netekb.eg

DFT calculations can determine the electronic structure of benzyl caffeate, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. epstem.net From these energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ekb.eg

Table 1: Key Reactivity Descriptors from DFT Calculations

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / η Reciprocal of hardness, indicates reactivity.
Electronegativity (χ) χ = (I + A) / 2 The power of an atom to attract electrons.

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |

This table represents conceptual data that would be generated from a DFT analysis.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization, hybridization, and the stabilizing effects of hyperconjugative interactions within the molecule. uni-muenchen.depnrjournal.com For benzyl caffeate, NBO analysis would provide insights into the interactions between filled (donor) and empty (acceptor) orbitals, explaining the stability conferred by its conjugated system and the polarity of its bonds. uni-muenchen.deijnc.ir

Quantum chemical methods can simulate various spectroscopic profiles, including infrared (IR), ¹H-NMR, and ¹³C-NMR spectra. epstem.net These theoretical spectra can be compared with experimentally obtained data to validate both the computational method and the experimentally determined structure.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., O-H, C=O, C=C). epstem.net For benzyl caffeate, this would help assign the characteristic peaks for the hydroxyl, carbonyl, and alkene groups.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can calculate the theoretical ¹H and ¹³C chemical shifts. epstem.net Comparing these calculated shifts with experimental NMR data for benzyl caffeate or its analogs helps in the precise assignment of signals to specific atoms in the molecule, confirming its structure. mdpi.com

This compound can exist in different spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis using quantum chemical calculations aims to identify the most stable conformer (the one with the lowest energy) and to determine the energy barriers for rotation between different conformations. uc.pt

Studies on the parent caffeic acid and its other esters have shown that the planar conformers are the most stable, a preference attributed to the stabilizing effect of π-electron delocalization across the molecule. uc.ptnih.gov The presence of the ethylene (B1197577) spacer allows for a conjugated system that favors a planar arrangement. nih.gov For this compound, calculations would likely confirm that the (E)-isomer with a planar or near-planar geometry is the most energetically favorable state. These studies also investigate the possibility of intramolecular hydrogen bonding, for instance, between the hydroxyl groups, which can further contribute to the stability of a particular conformation. nih.gov

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. This technique allows researchers to gain insights into the dynamic behavior of a compound and its interactions with biological targets, such as proteins or nucleic acids. An MD simulation for this compound would involve:

System Setup: Building a computational model of the compound solvated in a box of water molecules and ions to mimic physiological conditions. If a biological target is being studied, the compound would be placed in the active site of the macromolecule.

Simulation: Applying a force field (a set of parameters that describe the potential energy of the system) and solving Newton's equations of motion to simulate the movement of each atom over a specific period, typically nanoseconds to microseconds.

Analysis: Analyzing the resulting trajectory to understand the compound's conformational changes, binding stability, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) it forms with its target.

While no specific MD simulation studies have been published for this compound, such research would be invaluable for elucidating its mechanism of action at a molecular level.

Cheminformatics and Virtual Screening for Analog Discovery

Cheminformatics combines computational techniques with chemical information to support drug discovery and design. Virtual screening is a key cheminformatics method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

For this compound, a cheminformatics approach to discover novel analogs would typically involve:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. This pharmacophore model can then be used as a 3D query to screen virtual compound libraries for molecules with a similar arrangement of features.

Similarity Searching: Using the 2D or 3D structure of this compound as a template to search for structurally similar compounds in chemical databases.

Docking-Based Virtual Screening: If a three-dimensional structure of a relevant biological target is known, computational docking can be used to predict the binding mode and affinity of a large number of potential analogs to the target's active site.

These virtual screening campaigns could lead to the identification of new analogs with potentially improved potency, selectivity, or pharmacokinetic properties. Although no specific studies on the virtual screening of analogs for this compound have been reported, this remains a promising avenue for future research.

Advanced Analytical Method Development for Benzyl E 3 3,4 Dihydroxyphenyl Acrylate

Quantitative Analysis Techniques (e.g., High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV), Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS))

The quantitative determination of Benzyl (B1604629) (E)-3-(3,4-dihydroxyphenyl)acrylate relies heavily on chromatographic techniques that offer high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly employed methods for this purpose.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of phenolic compounds. The presence of a chromophore in the structure of Benzyl (E)-3-(3,4-dihydroxyphenyl)acrylate, arising from the conjugated system of the caffeic acid moiety, allows for strong UV absorbance. A reversed-phase HPLC system is typically the method of choice.

Development of an HPLC-UV method would involve optimizing several key parameters:

Stationary Phase: A C18 column is the most common choice for separating phenolic compounds, providing excellent retention and resolution.

Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with acetic or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is generally effective. The acidic modifier helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper peaks and better retention.

Detection Wavelength: Based on the UV spectrum of related caffeic acid derivatives, a detection wavelength in the range of 320-330 nm would likely provide maximum sensitivity and selectivity for the compound. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred technique. rsc.org This method combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. Electrospray ionization (ESI) is a suitable ionization source for this class of compounds, and it can be operated in negative ion mode to deprotonate the acidic phenolic hydroxyl groups.

The development of an LC-MS/MS method involves:

Optimization of Mass Spectrometric Parameters: This includes tuning the cone voltage and collision energy to achieve the most stable and abundant precursor ion and product ions.

Multiple Reaction Monitoring (MRM): For quantification, the instrument is operated in MRM mode, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. This highly selective process minimizes matrix interference and provides excellent sensitivity. For this compound (molecular weight 270.28 g/mol ), a potential precursor ion in negative ESI mode would be [M-H]⁻ at m/z 269.

The following table outlines typical starting parameters for the development of these analytical methods.

ParameterHPLC-UVLC-MS/MS
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 or C12 (e.g., 150 x 2.0 mm, 4 µm) nih.gov
Mobile Phase A 0.1% Acetic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution GradientGradient
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at ~325 nm researchgate.netESI in Negative Mode
Quantification Peak AreaMRM Transition (e.g., m/z 269 -> product ions)

Method Validation for Specific Biological or Environmental Matrices

Once a quantitative method is developed, it must be validated to ensure its reliability for a specific application, such as determining the concentration of this compound in plasma, tissues, or environmental water samples. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Validation in Biological Matrices (e.g., Plasma)

The analysis of the compound in plasma is essential for pharmacokinetic studies. A validated LC-MS/MS method for a similar compound, Caffeic Acid Phenethyl Ester (CAPE), in dog plasma demonstrated a quantification range of 10.0–10,000.0 ng/mL. nih.gov A similar performance would be expected for this compound. Key validation parameters include:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma. This is assessed by analyzing blank plasma from multiple sources.

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range. A correlation coefficient (r²) of >0.99 is typically required.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels (low, medium, and high QC samples), with acceptance criteria typically within ±15% (±20% at the lower limit of quantification).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

Recovery: The efficiency of the extraction process from the plasma matrix.

Matrix Effect: The influence of plasma components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

Stability: The stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.gov

Validation in Environmental Matrices (e.g., Water)

The detection of this compound in environmental samples, such as urban sewage or river water, is important for monitoring pollution and assessing ecological risk. nih.gov Sample preparation for environmental matrices often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. Method validation would follow similar principles as for biological matrices, with a focus on demonstrating robustness in variable and complex environmental samples.

The following table provides typical acceptance criteria for method validation in a biological matrix.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LOQ)
Precision (RSD%) ≤ 15% (≤ 20% at LOQ)
Recovery Consistent, precise, and reproducible
Stability ≤ 15% deviation from nominal concentration

Development of Specific Isolation and Purification Methodologies

The isolation and purification of this compound are essential for obtaining a pure standard for analytical purposes, for characterizing its physicochemical properties, and for conducting biological studies. The methodology depends on whether the compound is sourced from a synthetic reaction mixture or a natural extract.

Purification from Synthetic Mixtures

The synthesis of this compound typically involves the esterification of caffeic acid with benzyl alcohol. The purification of the crude product from the reaction mixture can be effectively achieved using chromatographic techniques.

Flash Column Chromatography: This is a standard and effective method for purifying organic compounds on a preparative scale. Silica gel is the most common stationary phase. The elution is typically performed with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane. mdpi.com The progress of the purification is monitored by thin-layer chromatography (TLC).

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high purity material, reversed-phase preparative HPLC is an excellent option. This technique offers higher resolution than flash chromatography and allows for the isolation of the target compound from closely related impurities. A C18 column is typically used with a mobile phase consisting of a mixture of water and methanol (B129727) or acetonitrile.

Isolation from Natural Sources

If this compound were to be identified in a natural source, such as a plant extract or propolis, its isolation would involve a multi-step process.

Extraction: The initial step is the extraction of the raw material with a suitable solvent, such as ethanol (B145695) or ethyl acetate, to obtain a crude extract containing a complex mixture of compounds.

Solvent-Solvent Partitioning: The crude extract can be further fractionated by partitioning between immiscible solvents of different polarities (e.g., hexane, chloroform, ethyl acetate, and water) to group compounds based on their polarity.

Chromatographic Separation: The enriched fraction would then be subjected to a series of chromatographic techniques to isolate the pure compound. This often involves a combination of:

Vacuum Liquid Chromatography (VLC): For initial fractionation of the extract on a larger scale.

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is very effective for separating phenolic compounds.

Semi-Preparative HPLC: As a final purification step to yield the pure compound. nih.gov

Throughout the isolation process, fractions are monitored by analytical HPLC-UV or LC-MS to track the presence and purity of the target compound. The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). evitachem.com

Emerging Applications and Future Research Directions

Applications in Materials Science (e.g., Polymer Formulation, Advanced Adhesives)

The acrylate (B77674) moiety in Benzyl (B1604629) (E)-3-(3,4-dihydroxyphenyl)acrylate suggests its potential as a monomer in polymer synthesis. Acrylate-based polymers are widely used in adhesives, coatings, and various other materials. The incorporation of the benzyl caffeate structure into a polymer backbone could introduce beneficial properties such as UV resistance, antioxidant capabilities, and improved adhesion. The dihydroxyphenyl group, in particular, is known for its strong adhesive properties, drawing inspiration from the adhesive proteins of marine mussels.

While specific research on the use of Benzyl (E)-3-(3,4-dihydroxyphenyl)acrylate in polymer formulation and advanced adhesives is not yet widely published, the general field of specialty acrylic monomers is an active area of research and development. The unique combination of a bulky benzyl group and a functional catechol moiety could lead to the creation of novel polymers with tailored characteristics. Future research may focus on the synthesis of homopolymers and copolymers of benzyl caffeate and the evaluation of their mechanical, thermal, and adhesive properties.

Research in Agrochemical and Food Science (e.g., Natural Preservatives, Food Additives)

The antimicrobial properties of phenolic compounds are well-documented, and this compound is no exception. As a component of propolis, it contributes to the natural antimicrobial defenses of the beehive. biosynth.com This has led to investigations into its potential as a natural food preservative. Research has shown that propolis extracts containing benzyl caffeate can inhibit the growth of foodborne pathogens like Listeria monocytogenes. biosynth.com

The mechanism of its antimicrobial action is thought to involve the disruption of microbial cell membranes and the generation of oxidative stress within the bacterial cells. nih.gov Further research is needed to determine the efficacy of purified this compound against a wider range of food spoilage microorganisms and to evaluate its stability and sensory impact in various food matrices. While some benzyl derivatives are used as flavoring agents in food, the primary interest in benzyl caffeate in this context is its preservative potential. mdpi.comnih.gov

Development of Novel Therapeutic Lead Compounds (excluding clinical trials)

The diverse biological activities of this compound make it an attractive scaffold for the development of new therapeutic agents. Its antioxidant and anti-inflammatory properties are of significant interest. evitachem.com The compound's ability to scavenge free radicals can help protect cells from oxidative damage, a key factor in many chronic diseases. evitachem.com

Furthermore, studies on related caffeic acid esters have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, and antibacterial activities. nih.gov For instance, caffeic acid phenethyl ester (CAPE), a structurally similar compound, has been extensively studied for its potent biological effects. nih.gov Benzyl caffeate itself has been shown to be effective against Paenibacillus larvae, the causative agent of American Foulbrood in honeybees, by inducing oxidative stress within the bacteria. nih.gov The development of hybrid molecules that incorporate the benzyl caffeate structure with other pharmacologically active moieties is also a promising area of research. mdpi.com

Below is a table summarizing some of the reported biological activities of this compound and related compounds:

CompoundBiological ActivityResearch Finding
This compoundAntioxidantScavenges free radicals, protecting cells from oxidative stress. evitachem.com
This compoundAnti-inflammatoryPossesses significant anti-inflammatory properties. evitachem.com
This compoundAntimicrobialEffective against Paenibacillus larvae with a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 125 µg/mL. nih.gov
Caffeic Acid Phenethyl Ester (CAPE)AnticancerShows anti-tumor activities. nih.gov
Caffeic Acid EstersAntiviral, Antiatherogenic, AntiproliferativeExhibit a wide range of biological properties.

Interdisciplinary Research with Biotechnology and Nanotechnology

The fields of biotechnology and nanotechnology offer exciting opportunities for enhancing the delivery and efficacy of this compound. Biotechnological approaches could be employed for the sustainable production of this compound, potentially through microbial fermentation or enzymatic synthesis, which will be discussed further in section 7.6.

In the realm of nanotechnology, encapsulating this compound within nanocarriers such as liposomes or nanoparticles could improve its solubility, stability, and bioavailability. This is particularly relevant for its potential therapeutic applications, as nanodelivery systems can facilitate targeted delivery to specific cells or tissues, thereby enhancing therapeutic effects and minimizing potential side effects. While specific research on the nanoformulation of benzyl caffeate is still emerging, the principles of nanomedicine provide a clear pathway for future investigations.

Unexplored Biological Activities and Mechanistic Investigations

While the antioxidant, anti-inflammatory, and antimicrobial activities of this compound are beginning to be understood, many of its potential biological activities remain unexplored. Further screening of this compound against a wider range of biological targets, such as different enzymes, receptors, and signaling pathways, could reveal novel therapeutic applications.

Mechanistic studies are also crucial to fully elucidate how benzyl caffeate exerts its biological effects. For instance, while its antioxidant activity is attributed to free radical scavenging, the specific intracellular pathways it modulates are not fully characterized. evitachem.com Investigating its effects on key signaling pathways involved in inflammation, cell proliferation, and microbial pathogenesis will provide a deeper understanding of its mechanism of action and guide the rational design of more potent and selective derivatives.

Sustainable Sourcing and Production Methodologies

Traditionally, this compound is sourced from natural products like propolis. evitachem.com However, reliance on natural extraction can be limiting in terms of yield and scalability. Therefore, the development of sustainable and efficient production methods is crucial for its wider application.

Chemical synthesis typically involves the esterification of caffeic acid with benzyl alcohol, often using acid catalysts. evitachem.com To align with the principles of green chemistry, researchers are exploring more environmentally friendly synthetic routes. One promising approach is the use of enzymatic catalysis. Lipases, for example, can be used to catalyze the esterification reaction under milder conditions, often with higher selectivity and reduced waste generation. The synthesis of related caffeic acid esters has been successfully demonstrated using enzymatic methods.

The following table outlines various synthetic approaches for caffeic acid esters, which could be applicable to the production of this compound:

Synthesis MethodDescriptionAdvantages
Acid-Catalyzed EsterificationReaction of caffeic acid and benzyl alcohol in the presence of a strong acid catalyst. evitachem.comEstablished chemical method.
Enzymatic SynthesisUse of enzymes, such as lipases, to catalyze the esterification reaction.Milder reaction conditions, higher selectivity, environmentally friendly.
Acyl Chloride MethodConversion of caffeic acid to its acyl chloride derivative followed by reaction with benzyl alcohol. mdpi.comCan proceed under milder conditions than direct esterification.

Future research in this area will likely focus on optimizing enzymatic synthesis processes, exploring novel green solvents, and developing continuous flow production systems to make the synthesis of this compound more sustainable and economically viable.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl (E)-3-(3,4-dihydroxyphenyl)acrylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification of caffeic acid derivatives. For example, (E)-3-(3,4-dihydroxyphenyl)acrylic acid can be reacted with benzyl alcohol using carbodiimide coupling agents (e.g., DCC/DMAP) under inert conditions. Optimization involves controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and protecting group strategies (e.g., acetylation of hydroxyl groups to prevent side reactions) . Monitoring reaction progress via TLC or HPLC ensures high yield (typically 60–90%) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Crystals are grown via slow evaporation in polar solvents (e.g., methanol/water). The SHELX system (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data (MoKα radiation, λ = 0.71073 Å) and triclinic or monoclinic space groups. Key parameters include bond lengths (C–C: ~1.47 Å), angles, and hydrogen-bonding networks .

Q. What analytical techniques validate the purity and identity of synthesized this compound?

  • Methodological Answer : Purity is assessed via HPLC (≥95% purity threshold) using C18 columns and UV detection at 280 nm. Identity confirmation combines NMR (¹H/¹³C: characteristic peaks at δ 6.2–7.8 ppm for aromatic protons), ESI-MS (m/z ~284.12 [M+H]⁺), and FT-IR (stretching vibrations for ester C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can QSAR models predict the bioactivity of this compound derivatives?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) analysis identifies critical substituent effects. For example, electron-withdrawing groups at positions 5, 6, or 10 of the phenyl ring enhance antioxidant activity. Computational tools (e.g., Gaussian for DFT calculations) and regression models correlate descriptors like logP, HOMO-LUMO gaps, and dipole moments with experimental IC₅₀ values . Validation requires cross-testing against in vitro assays (e.g., DPPH radical scavenging) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Address this via:

  • Solubility enhancement : Use PEG-based formulations or β-cyclodextrin inclusion complexes.
  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., glucuronidation of catechol groups).
  • Dose-response recalibration : Adjust in vivo dosing based on bioavailability studies .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Methodological Answer : The catechol moiety is prone to oxidation. Stabilization methods include:

  • Protecting groups : Acetylation of hydroxyls during synthesis, followed by enzymatic deprotection in vivo .
  • Nanocarrier encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles reduce degradation in serum .

Q. How does crystallographic data inform the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer : SCXRD reveals conformational flexibility and intermolecular interactions. For instance, the planar structure of the acrylate group facilitates π-π stacking with target proteins (e.g., COX-2). Derivatives with bulkier substituents (e.g., paramagnetic groups in compounds 15–18 ) can be designed to exploit steric effects or radical scavenging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.